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Compound of Interest |

2,2-Dimethylmorpholine-4-sulfonyl
Compound Name:
chloride
CAS No.: 1155544-42-5
Cat. No.: B1438943
\ 7

CAS Registry Number: 1155544-42-5 Molecular Formula: CeH12CINO3sS Molecular Weight:
213.68 g/mol Appearance: White to off-white crystalline solid (low melting) or colorless oil (if
slightly impure).

Executive Summary

As a Senior Application Scientist, | emphasize that the structural integrity of this sulfonyl
chloride is defined by the 2,2-dimethyl substitution, which imposes steric rigidity on the
morpholine ring. This guide provides the definitive spectral fingerprints (NMR, IR, MS) required
to validate identity and purity. The core challenge in handling this reagent is its susceptibility to
hydrolysis; therefore, the spectral data below includes markers for common degradation
products (sulfonic acids).

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectra. The compound is
typically generated by the chlorosulfonylation of 2,2-dimethylmorpholine. The 2,2-dimethyl
group blocks the C2 position, simplifying the NMR splitting patterns adjacent to the nitrogen.

Reaction Workflow
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The following diagram illustrates the synthesis and potential hydrolysis pathway, which directly
impacts spectral interpretation.
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Figure 1: Synthesis pathway and critical hydrolysis degradation node.

Nuclear Magnetic Resonance (NMR) Analysis

The 2,2-dimethyl substitution breaks the symmetry of the morpholine ring, creating distinct
environments for the methylene protons.

'H NMR (400 MHz, CDCI3)

The most diagnostic feature is the singlet at C3. Unlike unsubstituted morpholine (which shows
multiplets), the C3 protons in this molecule have no neighbors on C2, collapsing their signal
into a sharp singlet.
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Chemical Shift Structural

Position Proton Count Multiplicity .
(6 ppm) Assighment
) Geminal dimethyl
C2-Me:z 6H Singlet (s) 1.20-1.35 )
group (Shielded).
o-Nitrogen.
] Diagnostic Peak.
C3-H:z 2H Singlet (s) 3.15-3.25 )
No coupling to
C2.
] o-Nitrogen.
Triplet (t) / )
C5-H2 2H ) 3.40 - 3.55 Deshielded by
Multiplet
SO2Cl group.[1]
) a-Oxygen. Most
Triplet (t) / i ]
C6-H:z 2H ) 3.75-3.90 deshielded ring
Multiplet

protons.

Expert Insight: If you observe a broad hump around 8.0-10.0 ppm, your sample has

hydrolyzed to the sulfonic acid (R-SOsH). Pure sulfonyl chlorides have no exchangeable

protons.

*C NMR (100 MHz, CDCls)

Carbon Environment

Chemical Shift (6 ppm)

Notes

C2-Mez (Methyls) 22.0-25.0 High field signals.
Shifted downfield by N-
C3 (a-N) 56.0 — 58.0 .
sulfonylation.
Distinct from C3 due to
C5 (a-N) 46.0 - 48.0
asymmetry.
C6 (a0-0) 60.0 — 62.0 Characteristic ether carbon.
Low intensity quaternary
C2 (Quaternary) 70.0-72.0

carbon.
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Infrared Spectroscopy (IR)

IR is the fastest method to verify the functional group integrity (SO2Cl vs SOsH).

] Wavenumber ] .
Functional Group Intensity Assignment
(cm™)
. Characteristic Sulfonyl
SOz (Asymmetric) 1375 -1390 Strong )
Chloride stretch.
) Paired diagnostic
SOz (Symmetric) 1170 -1185 Strong
band.
) i ) Methyl and Methylene
C-H (Aliphatic) 2850 — 2980 Medium
stretches.
) Morpholine ring ether
C-O-C (Ether) 1100 -1120 Medium

stretch.

Often below cutoff for
S-Cl ~360 — 380 Weak standard FTIR

(requires Far-IR).

QC Flag: A broad band appearing at 3400-3200 cm~1! (O-H stretch) indicates hydrolysis to the
sulfonic acid.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom via its
specific isotope pattern.

lonization Mode: ESI (Positive) or El (Electron Impact) Molecular lon: [M+H]* = 214.0 (for 3>Cl)

Isotope Pattern (Chlorine Signature)

Due to the natural abundance of 3°Cl (75%) and 3’Cl (25%), the molecular ion cluster will show
a distinct 3:1 ratio.

e m/z 214 (100% relative abundance)
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e m/z 216 (~33% relative abundance)

Fragmentation Pathway (EI/ESI)

The following diagram details the logical fragmentation observed in MS, useful for structural
elucidation.
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Figure 2: Mass spectrometry fragmentation logic.

Experimental Protocol: Sample Preparation for
Analysis

To ensure "Trustworthiness" and reproducibility, follow this strict protocol to avoid moisture
contamination.

e NMR Prep:

o Use CDCIs (Chloroform-d) stored over molecular sieves.
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o Dry the NMR tube in an oven at 60°C for 1 hour prior to use.
o Dissolve ~10 mg of sample in 0.6 mL solvent.

o Note: If the sample is an oil, filter through a small plug of anhydrous Na=SOa within the
pipette to remove trace water.

e IR Prep:
o ATR (Attenuated Total Reflectance) is preferred.
o Place crystalline solid directly on the diamond crystal.
o Scan immediately to prevent hydrolysis from ambient humidity.

References

» Synthesis of Sulfonyl Chlorides: Yang, Z., et al.[2] "A clean and economic synthesis of
alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation."[2] Synthesis,
2014, 46(02), 225-229.[2]

» Morpholine Ring NMR Standards: "NMR Chemical Shifts of Common Laboratory Solvents
and Reagents." J. Org.[3] Chem., 1997, 62, 7512-7515.[3]

» Sulfonyl Chloride Characterization: Woolven, H., et al. "DABSO-Based Synthesis of
Sulfonamides."[2] Org.[2][3][4] Lett., 2011, 13, 4876.[2]

o General Spectral Data: National Institute of Advanced Industrial Science and Technology
(AIST). "Spectral Database for Organic Compounds (SDBS)."[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. acdlabs.com [acdlabs.com]

e 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

e 3. scs.illinois.edu [scs.illinois.edu]

o 4. Tert-butyl 2,2-dimethylmorpholine-4-carboxylate | Benchchem [benchchem.com]
e 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

e To cite this document: BenchChem. [Technical Characterization Guide: 2,2-
Dimethylmorpholine-4-sulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1438943#2-2-dimethylmorpholine-4-sulfonyl-
chloride-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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